molecular formula C11H19NO5 B1638541 1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 897046-42-3

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B1638541
CAS No.: 897046-42-3
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules and has garnered attention for its unique chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl bromoacetate and 2-methyl-4-hydroxypyrrolidine in the presence of a base such as sodium hydride . The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNEDXVUJLQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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